molecular formula C11H15BrO2 B1392860 1-(2-Bromoethoxy)-2-isopropoxybenzene CAS No. 1262059-05-1

1-(2-Bromoethoxy)-2-isopropoxybenzene

Cat. No. B1392860
M. Wt: 259.14 g/mol
InChI Key: CVWFRAFMETVLSK-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-2-isopropoxybenzene, or BEIPB, is a versatile organic compound that is used in a variety of scientific research applications. It is a colorless, low-boiling liquid with a low vapor pressure and a mild, sweet odor. BEIPB is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. It is also soluble in chloroform and ether.

Scientific Research Applications

Synthesis Intermediates

1-(2-Bromoethoxy)-2-isopropoxybenzene and its derivatives serve as key intermediates in various chemical syntheses. For instance, 1-(2-Bromoethoxy)-4-nitrobenzene is an intermediate in the production of dofetilide, a medication for treating arrhythmia. Its preparation involves the Williamson Reaction, with studies focusing on optimizing reaction conditions such as temperature, solvent, and time (Zhai Guang-xin, 2006).

Polymerization and Materials Science

In materials science, compounds like isopropoxybenzene are used for end-quenching in polymerizations. Research by Morgan et al. (2010) detailed the use of alkoxybenzenes in TiCl4-catalyzed quasiliving isobutylene polymerizations, highlighting their role in direct chain end functionalization of polymers (D. Morgan, Nemesio Martínez-Castro, R. Storey, 2010).

Organic Synthesis

In organic chemistry, 1-(2-Bromoethoxy)-2-isopropoxybenzene derivatives have been involved in the synthesis of complex organic molecules. For example, the work by Tomohiro Agou et al. (2015) explored the synthesis of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene through the reaction of specific alumoles with alkynes, indicating the potential of these compounds in creating intricate organic structures (Tomohiro Agou, Tatsuya Wasano, T. Sasamori, Jing-Dong Guo, S. Nagase, N. Tokitoh, 2015).

Functionalization of Polymers

Further studies on the end-quenching of tert-chloride-terminated polyisobutylene with alkoxybenzenes, including isopropoxybenzene, show how these compounds contribute to the functionalization of polymers. These studies have a significant impact on understanding and improving polymer synthesis and properties (Bin Yang, R. Storey, 2015).

properties

IUPAC Name

1-(2-bromoethoxy)-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-9(2)14-11-6-4-3-5-10(11)13-8-7-12/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWFRAFMETVLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-2-isopropoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Sagratini, P Angeli, M Buccioni, U Gulini… - European journal of …, 2010 - Elsevier
Tamsulosin (−)-1 is the most utilized α 1 -adrenoceptor antagonist in the benign prostatic hyperplasia therapy owing to its uroselective antagonism and capability in relieving both …
Number of citations: 10 www.sciencedirect.com

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